molecular formula C11H10O2 B15145823 Methyl 2-(propa-1,2-dien-1-yl)benzoate

Methyl 2-(propa-1,2-dien-1-yl)benzoate

Cat. No.: B15145823
M. Wt: 174.20 g/mol
InChI Key: QYIHOXUUFJCJJO-UHFFFAOYSA-N
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Description

Methyl 2-(propa-1,2-dien-1-yl)benzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the benzene ring is substituted by a propa-1,2-dien-1-yl group. This compound is known for its unique chemical structure, which includes an allene group (propa-1,2-dien-1-yl) attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propa-1,2-dien-1-yl)benzoate typically involves the esterification of 2-(propa-1,2-dien-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propa-1,2-dien-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The allene group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the allene group.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents for the ester group.

    Substitution: Electrophilic reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used for substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Epoxides or diols are formed from the oxidation of the allene group.

    Reduction: The corresponding alcohol is formed from the reduction of the ester group.

    Substitution: Nitro,

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C11H10O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h4-8H,1H2,2H3

InChI Key

QYIHOXUUFJCJJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C=C=C

Origin of Product

United States

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